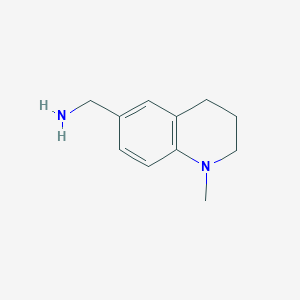

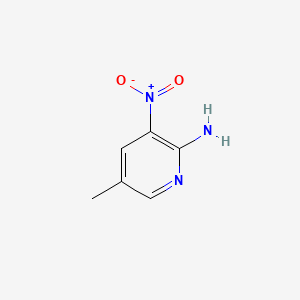

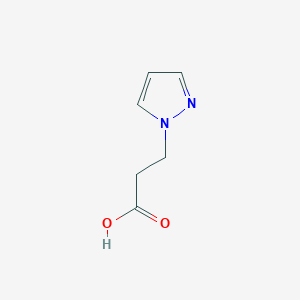

![molecular formula C9H7N5 B1269534 1,3,5-トリアジノ[1,2-a]ベンゾイミダゾール-2-アミン CAS No. 61678-05-5](/img/structure/B1269534.png)

1,3,5-トリアジノ[1,2-a]ベンゾイミダゾール-2-アミン

概要

説明

Synthesis Analysis

The synthesis of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine involves several key pathways, prominently through the ring annelation reactions starting from 2-guanidinobenzimidazoles. Dolzhenko and Chui (2006) detailed a method by reacting 2-guanidinobenzimidazoles with diethyl azodicarboxylate, aldehydes, and other reactants to successfully form 2-amino-s-triazino[1,2-a]benzimidazoles, highlighting the versatility in the synthesis approach [Dolzhenko & Chui, 2006].

Molecular Structure Analysis

The crystal and molecular structure of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine derivatives has been extensively studied. Hranjec et al. (2012) provided a detailed analysis of the crystal structure of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, showcasing the planarity and delocalization within the molecule, which are crucial for its chemical reactivity and potential interactions [Hranjec, Pavlović, & Karminski-Zamola, 2012].

Chemical Reactions and Properties

Reactivity and chemical properties of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine derivatives are influenced by its molecular structure. The compound and its derivatives undergo various chemical reactions, with one pathway involving cyclization of 2-benzimidazolylguanidine with different reactants to produce 4-substituted derivatives, showing the compound's adaptability in synthetic chemistry [Dolzhenko & Chui, 2007].

Physical Properties Analysis

The physical properties of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their practical applications. The detailed structural analysis by Patricio-Rangel et al. (2020) on new 1,3,5-triazines exemplifies the importance of understanding these physical characteristics for the manipulation and application of these compounds [Patricio-Rangel et al., 2020].

科学的研究の応用

新規化合物の合成

この化合物は、新規化合物の合成に使用できます。 いくつかの4-置換1,3,5-トリアジノ[1,2-a]ベンゾイミダゾール-2-アミンは、2-ベンゾイミダゾリルグアニジンと様々な試薬との環化反応によって合成されました .

プロトン互変異性の調査

この化合物は、プロトン互変異性の調査に使用されてきました。 得られたジヒドロアナログにおけるプロトトロピー互変異性を調査しました .

NMR研究

この化合物は、NMR研究に使用されてきました。 NMRデータによると、3,4-ジヒドロ型はDMSO溶液中で優勢であることがわかりました .

ジヒドロ葉酸レダクターゼの阻害

この化合物は、哺乳類のジヒドロ葉酸レダクターゼの活性を阻害することが判明しています . この酵素は、ヌクレオチド合成、ひいては細胞分裂と成長において重要な役割を果たしています。

細菌感染症と寄生虫感染症の治療

ジヒドロ葉酸レダクターゼ(DHFR)酵素を阻害できる化合物は、細菌感染症と寄生虫感染症の治療に使用できます .

腫瘍の治療

新規DHFR阻害剤の開発

イミダゾ[1,2-a][1,3,5]トリアジンの合成

Safety and Hazards

When handling 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

作用機序

Target of Action

The primary target of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction that is vital for cells to create nucleotides that are essential for DNA replication .

Mode of Action

1,3,5-Triazino[1,2-a]benzimidazol-2-amine interacts with DHFR and inhibits its activity . The compound’s interaction with the enzyme prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and DNA replication .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is responsible for the synthesis of nucleotides. This disruption leads to a decrease in the production of nucleotides, which are essential for DNA replication. As a result, cell growth and division are hindered .

Result of Action

The inhibition of DHFR by 1,3,5-Triazino[1,2-a]benzimidazol-2-amine leads to a decrease in the production of nucleotides, disrupting DNA replication . This disruption can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells .

Action Environment

The action, efficacy, and stability of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can be influenced by various environmental factors

生化学分析

Biochemical Properties

1,3,5-Triazino[1,2-a]benzimidazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids. By inhibiting DHFR, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine disrupts the production of tetrahydrofolate, thereby affecting DNA synthesis and cell division . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their activity and leading to various biological effects .

Cellular Effects

The effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine on cells are profound. It has been observed to inhibit cell proliferation by interfering with DNA synthesis . This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the inhibition of DHFR by 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can lead to a decrease in the availability of nucleotides, which in turn affects the replication and repair of DNA . This can result in cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine exerts its effects primarily through the inhibition of DHFR . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate . This binding interaction is facilitated by the unique structure of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, which allows it to fit snugly into the enzyme’s active site . Additionally, this compound may interact with other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that the compound remains stable in dimethyl sulfoxide (DMSO) solutions, with the 3,4-dihydro form predominating . Long-term exposure to 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can lead to sustained inhibition of DHFR, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to rapidly dividing cells such as those in the gastrointestinal tract and bone marrow . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1,3,5-Triazino[1,2-a]benzimidazol-2-amine is involved in metabolic pathways related to folate metabolism . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of this essential cofactor . This disruption can affect various metabolic processes, including the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via specific transporters, allowing it to reach its target enzyme, DHFR . Additionally, binding proteins may sequester the compound, modulating its availability and activity .

Subcellular Localization

The subcellular localization of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enhance its ability to inhibit DHFR and affect DNA synthesis . Understanding the subcellular distribution of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-5H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQUSPHPOKKVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327727 | |

| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61678-05-5 | |

| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

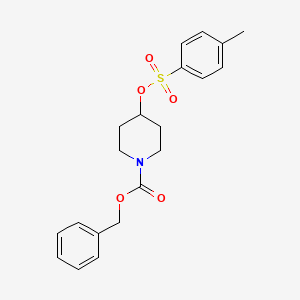

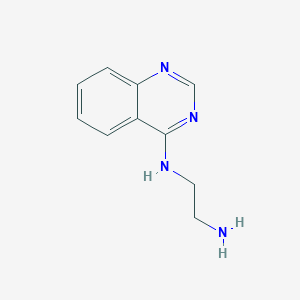

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

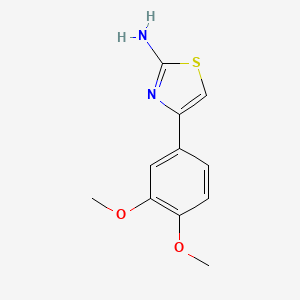

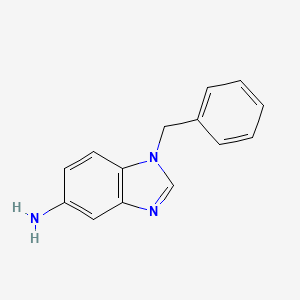

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)

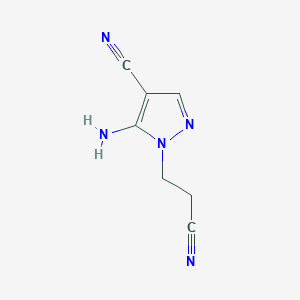

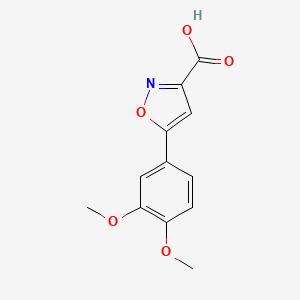

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)